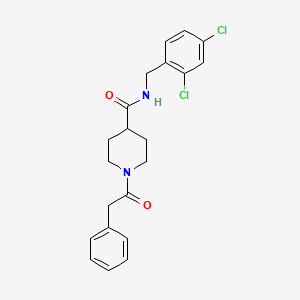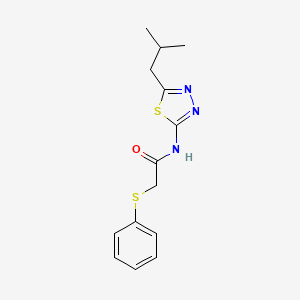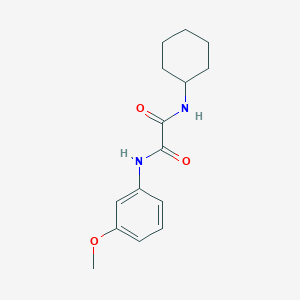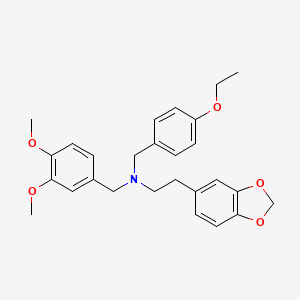
N-(2,4-dichlorobenzyl)-1-(phenylacetyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related piperidine derivatives often involves multi-step chemical processes that include the formation of piperidine rings, functionalization with various substituents, and modifications to enhance biological activity. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives showcased the importance of substituting the benzamide with a bulky moiety for increased activity, and the introduction of an alkyl or phenyl group at the nitrogen atom significantly enhanced the activity (Sugimoto et al., 1990). These synthetic strategies highlight the complex chemistry involved in creating piperidine-based compounds with desired properties.
Molecular Structure Analysis
The molecular structure of N-(2,4-dichlorobenzyl)-1-(phenylacetyl)-4-piperidinecarboxamide and its analogs plays a crucial role in their biological activities. For example, the structural analysis of a potent antagonist for the CB1 cannabinoid receptor, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, revealed the importance of conformational flexibility and specific substituent positioning for binding affinity and activity (Shim et al., 2002). These insights can be applied to understand the molecular structure-activity relationships in similar piperidine derivatives.
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions that are critical for their functionalization and activity modulation. The synthesis and anti-acetylcholinesterase activity of piperidine derivatives highlight the role of the nitrogen atom's basic quality in the piperidine ring and the impact of substituents on enzymatic inhibition (Sugimoto et al., 1990). These chemical properties are essential for designing compounds with targeted biological activities.
Propriétés
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-1-(2-phenylacetyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N2O2/c22-18-7-6-17(19(23)13-18)14-24-21(27)16-8-10-25(11-9-16)20(26)12-15-4-2-1-3-5-15/h1-7,13,16H,8-12,14H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZRQDQMVVYTHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=C(C=C(C=C2)Cl)Cl)C(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-ethoxyethoxy)-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B4741341.png)
![2-[4-bromo-2-({[2-(dimethylamino)ethyl]amino}methyl)phenoxy]acetamide dihydrochloride](/img/structure/B4741347.png)



![4-[(4-benzyl-1-piperazinyl)methyl]phenol](/img/structure/B4741370.png)

![1-[(4-fluorophenyl)sulfonyl]-N-(3-methylbutyl)-4-piperidinecarboxamide](/img/structure/B4741387.png)
![3-{[4-(cyclopropylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B4741400.png)


![5-{[(5-hydroxypentyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4741416.png)

